Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
CAS No.: 1402568-08-4
Cat. No.: VC7806881
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402568-08-4 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 |
| IUPAC Name | ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |
| Standard InChI Key | MHYUFBHMDDIXTD-ZJUUUORDSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, ethyl (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate, reflects its stereochemistry at the 1R and 2S positions, which are essential for its interactions in enantioselective reactions . Key structural features include:
| Property | Value |
|---|---|
| CAS Number | 1140972-29-7 |
| Molecular Formula | |
| Molecular Weight | 257.33 g/mol |
| SMILES Notation | CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C |
| Purity | ≥95% |
The Boc group () provides steric protection for the amine, enabling selective reactions at other functional groups. The ethyl ester enhances solubility in organic solvents, facilitating its use in multi-step syntheses .
Synthesis Methods
Synthesis typically involves stereoselective cyclopentane ring formation followed by sequential functionalization. A common route includes:
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Cyclopentane Ring Construction: Starting from cyclopentene derivatives, diastereoselective hydrogenation or cycloaddition reactions establish the 1R,2S configuration.
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Amino Group Protection: The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., ) .
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Esterification: Ethyl carboxylation is achieved using ethyl chloroformate or via Steglich esterification .
Critical reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures between 0–25°C, and inert atmospheres to prevent Boc group hydrolysis. Comparative studies highlight higher enantiomeric excess (≥98%) compared to racemic analogues, attributed to chiral auxiliaries or catalysts .
Applications in Organic Synthesis
Peptide Mimetics and Prodrug Design
The compound’s rigid cyclopentane scaffold mimics peptide backbones, enabling the design of protease-resistant drug candidates. For example, it serves as a precursor to cyclopentane-based γ-amino acids, which are incorporated into foldamers with enhanced metabolic stability.
Protecting Group Strategies
The Boc group’s orthogonality allows sequential deprotection in multi-functional molecules. For instance, selective Boc removal with trifluoroacetic acid (TFA) enables subsequent amide bond formation without affecting the ethyl ester .
| Application | Example Reaction | Outcome |
|---|---|---|
| Peptide Coupling | Boc deprotection → Amidation | Linear or cyclic peptides |
| Cross-Coupling Reactions | Suzuki-Miyaura with aryl boronic acids | Biaryl cyclopentane derivatives |
Biological Activities and Research Findings
While direct biological data for Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate remains limited, its derivatives exhibit promising activities:
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Anticancer Agents: Cyclopentane-containing analogues inhibit tubulin polymerization, showing nanomolar activity against breast cancer cell lines (MCF-7).
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Antiviral Compounds: Boc-protected amines in similar structures disrupt viral protease activity in HIV-1.
Ongoing research focuses on optimizing pharmacokinetic properties, such as oral bioavailability, by modifying the ester moiety .
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C (short-term); -20°C (long-term) |
| Solubility | Soluble in DMSO, chloroform |
| Stability | Stable under inert gas (N or Ar) |
Solutions in dimethyl sulfoxide (DMSO) should be aliquoted to avoid freeze-thaw degradation .
Future Directions
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts to improve enantioselectivity and reduce step counts.
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In Vivo Studies: Evaluating toxicity and efficacy of derivatives in animal models .
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Computational Modeling: Using density functional theory (DFT) to predict reactivity and guide synthetic routes.
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